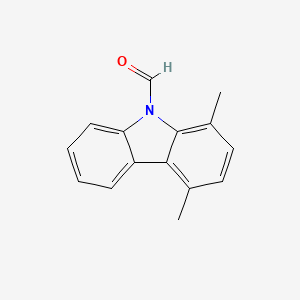

1,4-dimethyl-9H-carbazole-9-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

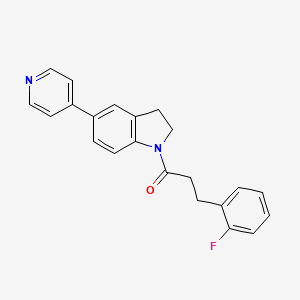

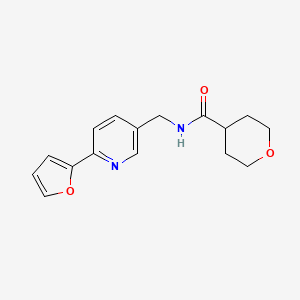

1,4-Dimethyl-9H-carbazole-9-carbaldehyde is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole moiety with methyl groups at the 1 and 4 positions and a carbaldehyde group at the 9 position .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Electroluminescent Materials

Carbazole dimers, synthesized from derivatives of 1,4-dimethyl-9H-carbazole-9-carbaldehyde, exhibit potential as electroluminescent materials. These compounds, through palladium(0)-catalyzed C–N coupling reactions, form stable derivatives that are fluorescent in the blue to yellow region and possess moderate to good quantum yields. Their thermal stability and capability of hole-transporting, attributed to the carbazole moieties, make them suitable for electroluminescent devices with good performance, highlighting their applications in light-emitting diodes and electronic displays (Chen, Lin, & Yeh, 2006).

Synthesis of Ellipticines

1,4-Dimethylcarbazole-3-carbaldehyde has been utilized in the synthesis of ellipticines, a class of molecules with significant biological activity. Through a series of reactions involving condensation and cyclization, this compound serves as a precursor for creating ellipticine derivatives, showcasing its importance in synthetic organic chemistry and drug discovery processes (Jackson, Jenkins, & Shannon, 1977).

Fluorescence Molecular Rotors

The development of push–pull chromophoric extended styryls from carbazole derivatives emphasizes their role as fluorescence molecular rotors for viscosity sensing. These compounds, derived from multi-step reactions involving this compound, exhibit aggregation-induced emission and enhanced fluorescence intensity. Their sensitivity towards viscosity makes them valuable tools in biophysical studies and materials science (Telore, Satam, & Sekar, 2015).

Antibacterial Agents

Compounds synthesized from this compound have shown promise as antibacterial agents. Microwave-assisted synthesis of chalcone and its derivatives demonstrated significant in vitro antibacterial efficacy. These findings suggest potential pharmaceutical applications, particularly in developing new antibacterial drugs (Khan et al., 2019).

Hole Transport Properties

Research on carbazole anils derived from this compound has contributed to understanding their hole transport (conduction) properties. These compounds, characterized by their thermal stability and electrochemical behaviors, offer insights into their suitability for electronic applications, including organic semiconductors and hole-transport layers in optoelectronic devices (Gibson, Olin, & Pochan, 1981).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-dimethylcarbazole-9-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOGPBYOQYEQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)

![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)

![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)

![8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2671065.png)

![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)